Cas no 2227729-82-8 (rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-2,2-dimethyl-3-[2-methyl-4-(trifluoromethyl)phenyl]cyclopropylmethanamine is a chiral cyclopropylamine derivative characterized by its stereochemically defined structure and trifluoromethyl-substituted aromatic ring. The compound’s rigid cyclopropane core and electron-withdrawing trifluoromethyl group contribute to its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features may enhance binding affinity and metabolic stability in bioactive molecules. The rac-(1R,3R) configuration offers opportunities for enantioselective applications, while the methyl and trifluoromethyl substitutions provide steric and electronic modulation. This compound is of interest for research in medicinal chemistry, particularly in the development of receptor-targeted therapeutics or enzyme inhibitors. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine structure
2227729-82-8 structure
Product Name:rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine
CAS No:2227729-82-8
MF:C14H18F3N
MW:257.294634342194
CID:6359103
PubChem ID:165686519
Update Time:2025-11-04

rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine
    • EN300-1954235
    • rac-[(1R,3R)-2,2-dimethyl-3-[2-methyl-4-(trifluoromethyl)phenyl]cyclopropyl]methanamine
    • 2227729-82-8
    • Inchi: 1S/C14H18F3N/c1-8-6-9(14(15,16)17)4-5-10(8)12-11(7-18)13(12,2)3/h4-6,11-12H,7,18H2,1-3H3/t11-,12-/m1/s1
    • InChI Key: UINLHBOMHTWHPN-VXGBXAGGSA-N
    • SMILES: FC(C1C=CC(=C(C)C=1)[C@@H]1[C@@H](CN)C1(C)C)(F)F

Computed Properties

  • Exact Mass: 257.13913406g/mol
  • Monoisotopic Mass: 257.13913406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26Ų

rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine Pricemore >>

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rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine Related Literature

Additional information on rac-(1R,3R)-2,2-dimethyl-3-2-methyl-4-(trifluoromethyl)phenylcyclopropylmethanamine

Racemic (1R,3R)-2,2-Dimethyl-3-(2-Methyl-4-(Trifluoromethyl)Phenyl)cyclopropylmethanamine: A Comprehensive Overview

The compound rac-(1R,3R)-2,2-dimethyl-3-(2-methyl-4-(trifluoromethyl)phenyl)cyclopropylmethanamine (CAS No: 2227729-82-8) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex stereochemistry and unique structural features, which make it a subject of interest in both academic and industrial research.

Key structural features of this compound include a cyclopropane ring system, which is known for its inherent strain and reactivity. The cyclopropane ring is substituted with a methyl group at the 1-position and another methyl group at the 3-position, creating a rigid and compact structure. Additionally, the compound features a trifluoromethyl group attached to a phenyl ring at the 4-position, which introduces electron-withdrawing effects and enhances the molecule's stability and reactivity.

The stereochemistry of this compound is defined by its racemic (1R,3R) configuration. This configuration plays a crucial role in determining the molecule's physical properties, such as melting point, solubility, and optical activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects.

Synthesis and characterization of this compound have been extensively studied in recent years. Researchers have employed various methodologies to synthesize this molecule, including palladium-catalyzed cross-coupling reactions and stereoselective cyclopropanation techniques. The synthesis process involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity.

One of the most notable applications of this compound lies in its potential as a building block for drug discovery. Its unique structure makes it an ideal candidate for exploring novel therapeutic agents targeting various disease states. For instance, recent studies have investigated its role in modulating ion channels and G-protein coupled receptors (GPCRs), which are critical targets in treating conditions such as epilepsy, pain, and cardiovascular diseases.

Moreover, the presence of a trifluoromethyl group in this compound introduces intriguing electronic properties that can be exploited in materials science applications. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and reactivity of materials derived from this compound. Researchers are actively exploring its potential in developing advanced polymers and coatings with enhanced thermal and mechanical properties.

In terms of biological activity, this compound has shown promising results in preclinical studies. Recent research has demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies on its pharmacokinetics have revealed favorable absorption profiles, making it a strong candidate for oral drug delivery systems.

The stereochemical purity of this compound is another critical aspect that has garnered significant attention from researchers. Achieving high enantiomeric excess (ee) during synthesis is essential for ensuring consistent biological activity and minimizing off-target effects. Advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess stereochemical purity.

Looking ahead, the development of more efficient synthesis routes for this compound remains a priority for researchers. Innovations in catalysis and green chemistry are expected to play pivotal roles in addressing current challenges associated with large-scale production. Furthermore, ongoing research into its bioavailability and toxicity profiles will be instrumental in determining its suitability for clinical applications.

In conclusion,rac-(1R,3R)-2,2-dimethyl-3-(2-methyl-4-(trifluoromethyl)phenyl)cyclopropylmethanamine (CAS No: 2227729-82-8) represents a fascinating molecule with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and promising biological activity make it an invaluable tool for advancing scientific research and innovation.

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